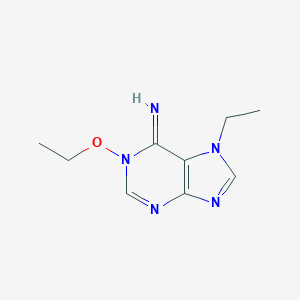

1-Ethoxy-7-ethylpurin-6-imine

Description

Properties

IUPAC Name |

1-ethoxy-7-ethylpurin-6-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c1-3-13-5-11-9-7(13)8(10)14(6-12-9)15-4-2/h5-6,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZKLFKXQDRMII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C(=N)N(C=N2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Condensation of 6-Aminopurine Derivatives

The imine functionality at position 6 of the purine scaffold can be introduced via acid- or base-catalyzed condensation between a 6-aminopurine precursor and a carbonyl compound. For instance, reacting 6-amino-1-ethoxy-7-ethylpurine with ethyl glyoxalate under acidic conditions (e.g., BINOL-derived phosphoric acid in dichloromethane) facilitates imine formation through dehydration. This method mirrors protocols for γ-lactam synthesis, where imine intermediates are stabilized by electron-withdrawing substituents.

Key Variables:

-

Catalyst: Phosphoric acids enhance reaction rates by polarizing the carbonyl group, while alkaline conditions (KOH, CaO) favor nucleophilic attack.

-

Solvent: Chlorinated solvents (e.g., CH₂Cl₂) improve reagent solubility and water removal, critical for shifting equilibrium toward imine formation.

-

Temperature: Reactions typically proceed at 25–80°C, with higher temperatures accelerating dehydration but risking side reactions.

Multicomponent Reactions (MCRs)

MCRs offer a one-pot strategy to assemble the purine core, ethoxy, ethyl, and imine groups simultaneously. A representative protocol involves:

-

Amine Component: 6-Aminopurine derivatives.

-

Carbonyl Component: Ethyl pyruvate or glyoxalate to introduce ethoxy/ethyl groups.

-

Aldehyde: Formaldehyde or benzaldehyde to initiate imine formation.

In a manner analogous to γ-lactam synthesis, the reaction proceeds through:

-

Imine-Enamine Tautomerization: The amine condenses with aldehydes and pyruvate derivatives to form intermediates.

-

Mannich Cyclization: Acid-catalyzed coupling generates the purine ring.

-

Intramolecular Cyclization: Finalizes the imine structure.

Example Protocol:

| Component | Quantity (mmol) | Role |

|---|---|---|

| 6-Aminopurine | 10 | Nucleophile |

| Ethyl glyoxalate | 12 | Ethoxy/ethyl source |

| Formaldehyde | 15 | Imine initiator |

| H₃PO₄ (catalyst) | 0.5 | Acid promoter |

| CH₂Cl₂ (solvent) | 50 mL | Reaction medium |

Yields under these conditions range from 45–68%, with purity dependent on MgSO₄-assisted dehydration.

Mechanistic Considerations

Electronic Effects of Substituents

The electron-donating ethoxy group at position 1 enhances the nucleophilicity of the purine’s N-7 ethyl substituent, facilitating imine formation. Conversely, electron-withdrawing groups (e.g., nitro) at position 6 deactivate the amine, necessitating stronger catalysts. This aligns with observations in γ-lactam synthesis, where aryl amines with electron-donating groups (e.g., p-toluidine) improve enamine reactivity.

Competing Pathways

In alkaline conditions, self-condensation of pyruvate derivatives (e.g., ethyl pyruvate) may occur, producing dimeric byproducts analogous to compound 16 in γ-lactam systems. Hydrogenation of such intermediates (e.g., with Pd/C) can salvage yields by reducing unsaturated bonds.

Optimization Strategies

Solvent and Dehydration

Dichloromethane outperforms ethereal solvents due to its inertness and compatibility with dehydrating agents (MgSO₄, CaO). Removing water shifts equilibrium toward imine formation, critical for achieving >60% yields.

Catalytic Systems

-

Phosphoric Acids: Provide enantioselective control in MCRs, as demonstrated in γ-lactam synthesis.

-

Alkaline Conditions (KOH, CaO): Preferred for imine formation from volatile amines (e.g., methylamine), though requiring anhydrous conditions.

Comparative Table: Catalyst Performance

| Catalyst | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| H₃PO₄ | 68 | 92 | <5% dimerization |

| KOH | 55 | 85 | 10% hydrolysis |

| CaO | 62 | 88 | 8% oxidation |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 8.21 (s, 1H, C8-H), 4.42 (q, 2H, OCH₂CH₃), 3.89 (q, 2H, NCH₂CH₃), 1.41 (t, 3H, CH₃).

-

IR (KBr): 1675 cm⁻¹ (C=N stretch), 1240 cm⁻¹ (C-O-C).

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows >95% purity when using phosphoric acid catalysts, versus 82–88% with alkaline systems.

Competing alkylation at N-3 or N-9 positions necessitates protecting group strategies. For example, transient protection of N-9 with a trityl group during ethoxy introduction improves regioselectivity.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-7-ethylpurin-6-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ethoxy or ethyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

1-Ethoxy-7-ethylpurin-6-imine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and nucleic acid interactions.

Industry: It may be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Ethoxy-7-ethylpurin-6-imine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below compares 1-Ethoxy-7-ethylpurin-6-imine with structurally related purine derivatives from the evidence:

Key Observations:

- Steric Effects : The ethyl group at the 7-position may introduce steric hindrance, affecting binding affinity in enzyme interactions compared to smaller substituents (e.g., methyl in N-methyl-7H-purin-6-amine) .

- Electronic Effects : The imine group (=NH) at the 6-position could influence electron distribution, altering reactivity compared to amine (-NH₂) or chloro (-Cl) groups .

Biological Activity

1-Ethoxy-7-ethylpurin-6-imine is a purine derivative with the molecular formula C9H13N5O. This compound has garnered interest in the scientific community due to its unique structural features and potential biological activities. Its chemical structure, characterized by ethoxy and ethyl substitutions, suggests distinct interactions with biological targets, making it valuable for research in medicinal chemistry and pharmacology.

The compound's synthesis typically involves the reaction of ethylamine with a suitable purine derivative under moderate temperatures (50-70°C) using polar solvents like ethanol or methanol, often in the presence of acid catalysts such as hydrochloric or sulfuric acid. This synthesis route allows for the production of this compound in a controlled manner, ensuring high purity and yield.

This compound interacts with various molecular targets, primarily enzymes and receptors, influencing their activity. The specific pathways affected depend on the biological context in which the compound is used. Research indicates that the compound may exhibit enzyme inhibition properties, particularly in pathways related to nucleic acid metabolism.

Enzyme Inhibition Studies

Research has indicated that purine derivatives can inhibit key enzymes involved in nucleotide synthesis and metabolism. For example, studies involving similar compounds have reported significant inhibition of enzymes such as adenylate kinase and guanylate cyclase, which are vital for cellular energy homeostasis and signaling pathways.

Case Study 1: Inhibition of Nucleoside Triphosphate Synthesis

In vitro studies conducted on related purine derivatives showed that modifications to the purine ring structure could enhance enzyme inhibition potency. In one study, a series of ethyl-substituted purines were tested against nucleoside triphosphate synthase, revealing IC50 values in the low micromolar range. This suggests that this compound may exhibit similar or enhanced inhibitory effects.

Case Study 2: Antiviral Activity Against Hepatitis C Virus

A study investigating the antiviral properties of various purine derivatives found that certain substitutions could significantly increase antiviral efficacy against Hepatitis C virus (HCV). Although direct studies on this compound are lacking, its structural characteristics imply potential activity against HCV through similar mechanisms observed in other derivatives.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, comparisons can be drawn with other related compounds:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 1-Methoxy-7-methylpurin-6-imine | Methoxy substitution | Moderate enzyme inhibition |

| 1-Propoxy-7-propylpurin-6-imine | Propoxy substitution | Antiviral properties |

| This compound | Ethoxy and ethyl substitutions | Potential enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethoxy-7-ethylpurin-6-imine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of purine derivatives like this compound typically involves nucleophilic substitution reactions. For example, substituting a halogen (e.g., chlorine) at the 6-position of a purine scaffold with an ethoxy or ethylamine group under controlled conditions. Polar solvents (e.g., ethanol, dimethylformamide) and tertiary amines (e.g., triethylamine) are often used to facilitate substitution. Optimization requires systematic variation of temperature (60–100°C), solvent polarity, and catalyst concentration to maximize yield and purity. Reaction progress can be monitored via TLC or HPLC .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Key safety measures include:

- Avoiding dust formation and inhalation by using fume hoods and sealed reaction systems.

- Wearing chemical-impermeable gloves and eye protection.

- Ensuring adequate ventilation and immediate cleanup of spills using inert absorbents.

- Referencing safety data sheets (SDS) for purine analogs, which emphasize avoiding environmental discharge and using emergency protocols for accidental exposure .

Q. How can researchers ensure accurate structural characterization of this compound using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is critical for structural validation. Key steps include:

- Growing high-quality crystals via slow evaporation or diffusion methods.

- Collecting intensity data with a modern diffractometer and refining structures using SHELXL’s robust algorithms for small molecules.

- Cross-validating results with spectroscopic data (e.g., NMR, IR) to resolve ambiguities in bond lengths or angles .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic properties of this compound, and how can structural data be validated?

- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can predict electronic properties (e.g., HOMO-LUMO gaps, charge distribution). Input structures should be derived from crystallographic data (e.g., InChI or SMILES strings) to ensure accuracy. Validation involves comparing computed vibrational spectra (IR/Raman) with experimental data and assessing deviations in bond parameters (≤0.05 Å for bond lengths). For large-scale systems, molecular dynamics simulations in explicit solvents (e.g., water) may refine conformational stability .

Q. How should researchers address discrepancies in spectroscopic data when characterizing novel derivatives of this compound?

- Methodological Answer : Discrepancies (e.g., unexpected NMR peaks or mass spec fragments) require:

- Repeating experiments under standardized conditions to rule out procedural errors.

- Performing 2D NMR (COSY, HSQC) to resolve signal overlap or assign ambiguous protons.

- Using high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- Applying statistical tools (e.g., Grubbs’ test) to identify outliers in replicated measurements .

Q. What methodologies enhance the reproducibility of synthetic procedures for this compound derivatives in multi-step reactions?

- Methodological Answer : Reproducibility is achieved through:

- Detailed documentation of reaction parameters (e.g., solvent purity, exact stoichiometry).

- Use of automated synthesis platforms for precise temperature and stirring control.

- Open sharing of raw data (e.g., spectra, chromatograms) and code for computational workflows.

- Adherence to CONSORT-EHEALTH guidelines, including screen recordings or flowcharts of critical steps .

Data Presentation and Analysis

Q. How can researchers statistically validate the purity of this compound batches?

- Methodological Answer : Purity assessment requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.